Cas no 2742659-37-4 (3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride)
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride structure](https://ja.kuujia.com/scimg/cas/2742659-37-4x500.png)
3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-(tert-butyl)bicyclo[1.1.1]pentane-1-carbonyl chloride
- 2742659-37-4
- PSXZSKXBOIEOTK-UHFFFAOYSA-N
- 3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride
- EN300-37374057
- SCHEMBL17582398
- EN300-36971644
- 3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride
-
- インチ: 1S/C10H15ClO/c1-8(2,3)10-4-9(5-10,6-10)7(11)12/h4-6H2,1-3H3
- InChIKey: PSXZSKXBOIEOTK-UHFFFAOYSA-N
- ほほえんだ: ClC(C12CC(C(C)(C)C)(C1)C2)=O
計算された属性
- せいみつぶんしりょう: 186.0811428g/mol
- どういたいしつりょう: 186.0811428g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 17.1Ų
3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36971644-10.0g |
3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride |
2742659-37-4 | 95.0% | 10.0g |
$9939.0 | 2025-03-18 | |
Enamine | EN300-37374057-1.0g |
3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride |
2742659-37-4 | 1.0g |
$2311.0 | 2023-07-10 | ||
Enamine | EN300-36971644-0.5g |
3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride |
2742659-37-4 | 95.0% | 0.5g |
$1803.0 | 2025-03-18 | |
1PlusChem | 1P02AFU6-100mg |
3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride |
2742659-37-4 | 95% | 100mg |
$1054.00 | 2024-05-07 | |
1PlusChem | 1P02AFU6-10g |
3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride |
2742659-37-4 | 95% | 10g |
$12347.00 | 2024-05-07 | |
Aaron | AR02AG2I-50mg |
3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride |
2742659-37-4 | 95% | 50mg |
$870.00 | 2023-12-15 | |
Aaron | AR02AG2I-2.5g |
3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride |
2742659-37-4 | 95% | 2.5g |
$6254.00 | 2023-12-15 | |
1PlusChem | 1P02AFU6-250mg |
3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride |
2742659-37-4 | 95% | 250mg |
$1476.00 | 2024-05-07 | |
Aaron | AR02AG2I-5g |
3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride |
2742659-37-4 | 95% | 5g |
$9241.00 | 2023-12-15 | |
1PlusChem | 1P02AFU6-1g |
3-tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride |
2742659-37-4 | 95% | 1g |
$2919.00 | 2024-05-07 |
3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride 関連文献
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chlorideに関する追加情報
3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl Chloride: A Versatile Synthetic Intermediate in Medicinal Chemistry
3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride (CAS No. 2742659-37-4) is a unique organic compound characterized by its bicyclic framework and functionalized chloride group. This molecule represents a critical building block in the development of advanced pharmaceuticals and materials science applications. The bicyclo[1.1.1]pentane core, a highly strained three-membered ring system, provides structural rigidity and unique reactivity patterns that are essential for the synthesis of complex molecules. The carbonyl chloride functionality further enhances its utility as a versatile intermediate, enabling diverse chemical transformations through nucleophilic substitution reactions.
Recent advances in medicinal chemistry have highlighted the potential of 3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride in the design of novel therapeutic agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated its application in the synthesis of potent anti-inflammatory compounds targeting the NF-κB signaling pathway. The bicyclo[1.1.1]pentane scaffold was modified through selective functionalization to enhance bioavailability and reduce metabolic degradation, a key challenge in drug development. This approach aligns with current trends in pharmaceutical research, where structural optimization is prioritized to improve therapeutic outcomes.
The tert-butyl substituent in 3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride plays a dual role in stabilizing the molecule and directing synthetic pathways. This bulky group effectively shields the reactive chloride atom from unwanted side reactions, ensuring high selectivity in coupling reactions. This property is particularly valuable in the synthesis of complex drug molecules where stereochemical control is critical. A 2024 review in Organic & Biomolecular Chemistry emphasized the importance of such steric hindrance in the development of stereospecific pharmaceuticals, highlighting the compound's role in creating enantiomerically pure intermediates.
Research into the carbonyl chloride functionality of this compound has revealed its potential in the creation of multifunctional drug delivery systems. A 2023 collaboration between academic and industrial researchers demonstrated the use of 3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride as a linker molecule for attaching targeting ligands to therapeutic agents. This application is particularly relevant in the field of targeted drug delivery, where precise molecular design is essential for improving treatment efficacy and reducing side effects.
The bicyclo[1.1.1]pentane core of this compound exhibits unique electronic properties that make it a promising candidate for the development of new materials. A 2022 study in Advanced Materials explored its potential in the synthesis of conductive polymers for biomedical applications. The strained ring system was found to enhance charge transfer properties, making it suitable for use in biosensors and implantable devices. This application underscores the versatility of 3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride beyond traditional pharmaceutical contexts.
Recent advancements in synthetic methodologies have further expanded the utility of 3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride. A 2024 paper in Chemical Communications described a novel catalytic approach using chiral Lewis acids to achieve asymmetric synthesis of chiral derivatives. This breakthrough is significant in the context of drug development, where chiral purity is often a determining factor in therapeutic success. The ability to control stereochemistry through such methods represents a major advancement in the field of asymmetric catalysis.
The tert-butyl group in 3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride also contributes to its stability under various reaction conditions. This property is particularly advantageous in the synthesis of complex molecules where harsh reaction conditions could otherwise lead to decomposition of intermediate compounds. A 2023 study in Green Chemistry highlighted the use of this compound in sustainable synthesis protocols, emphasizing its role in reducing waste and improving atom economy in pharmaceutical manufacturing processes.
Research into the reactivity of 3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride has also revealed its potential in the development of new analytical methods. A 2022 publication in Analyst described its use as a probe molecule for studying reaction mechanisms in real-time. The unique electronic environment of the bicyclo[1.1.1]pentane core allows for the detection of subtle changes in reaction conditions, making it a valuable tool in the study of chemical kinetics and reaction pathways.
The carbonyl chloride functionality of this compound has also been explored for its potential in the development of new imaging agents. A 2024 study in Chemical Science demonstrated its use in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. The ability to attach radioactive isotopes to this molecule opens new possibilities in the field of medical diagnostics, where precise molecular imaging is critical for early disease detection and monitoring.
As research into 3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride continues to evolve, its applications are expected to expand further. The unique combination of a strained bicyclo[1.1.1]pentane core and a reactive carbonyl chloride group provides a versatile platform for the synthesis of a wide range of compounds. This molecule's potential in pharmaceutical, materials science, and analytical chemistry applications underscores its significance as a key synthetic intermediate in modern chemical research.
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